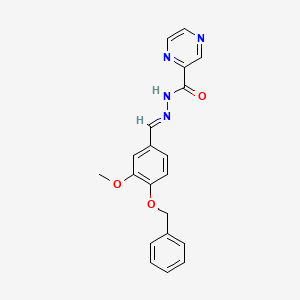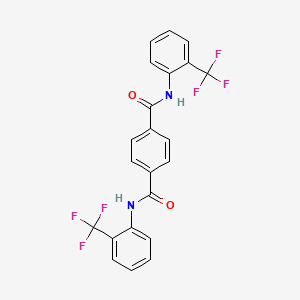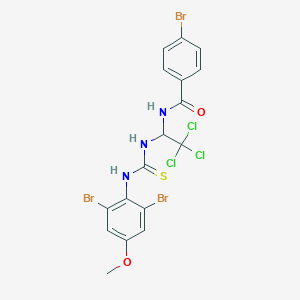
N-Benzyl(triphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N-Benzyl(triphenyl)methanamine, also known as N-Benzyl-N-(phenylmethyl)amine, has the chemical formula C25H21N .
- It consists of a benzyl group (C6H5CH2) attached to a triphenylmethane core (C19H16).
- The compound is a colorless to pale yellow liquid with a faint amine odor.
- It finds applications in organic synthesis, catalysis, and medicinal chemistry.
Preparation Methods
- Synthetic Routes :
- One common method involves the reaction of benzyl chloride with triphenylmethanamine in the presence of a base (such as sodium hydroxide or potassium carbonate).
- The reaction proceeds via nucleophilic substitution, resulting in the formation of N-Benzyl(triphenyl)methanamine.
- Industrial Production :
- While not produced on an industrial scale, the compound can be synthesized in the laboratory using the above method.
Chemical Reactions Analysis
- Reactions :
- N-Benzyl(triphenyl)methanamine can undergo various reactions, including oxidation, reduction, and substitution.
- It behaves as a typical secondary amine, participating in nucleophilic substitution reactions.
- Common Reagents and Conditions :
- For oxidation, mild oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
- Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
- Substitution reactions often involve alkyl halides or acyl chlorides.
- Major Products :
- Oxidation yields the corresponding N-benzyl(triphenyl)methanone.
- Reduction leads to this compound’s corresponding amine (N-benzyl(triphenyl)methylamine).
Scientific Research Applications
- Chemistry :
- Used as a building block in organic synthesis due to its versatile reactivity.
- Forms the basis for designing new ligands and catalysts.
- Biology and Medicine :
- Investigated for potential antiviral, antibacterial, and antifungal properties.
- May serve as a pharmacophore for drug development.
- Industry :
- Limited industrial applications, but its derivatives find use in dyes, pigments, and materials.
Mechanism of Action
- The exact mechanism is context-dependent, but it likely involves interactions with cellular receptors or enzymes.
- Further research is needed to elucidate specific molecular targets and pathways.
Comparison with Similar Compounds
- Similar Compounds :
- N-Benzyl(triphenyl)methanamine shares structural features with other benzylamines and triphenylmethanes.
- Notable related compounds include benzylamine, N-methylbenzylamine, and triphenylmethane derivatives.
- Uniqueness :
- Its combination of a benzyl group and triphenylmethane core makes it distinct.
- The presence of both aromatic and aliphatic moieties contributes to its versatility.
Remember that this compound’s applications and properties continue to be explored, and ongoing research may reveal additional insights.
Properties
Molecular Formula |
C26H23N |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
N-benzyl-1,1,1-triphenylmethanamine |
InChI |
InChI=1S/C26H23N/c1-5-13-22(14-6-1)21-27-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20,27H,21H2 |
InChI Key |
KHCIKYIRXBURMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 4-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B11993140.png)

![2-methyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}propanamide](/img/structure/B11993145.png)
![2-(3,4-Dimethoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993152.png)


![(3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B11993172.png)
![3-Methyl-1-(2-nitro-4-trifluoromethyl-phenoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B11993178.png)
![2-(Naphthalen-2-yl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11993189.png)


![6-Amino-1-(3-chlorophenyl)-4-(2,6-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11993211.png)
